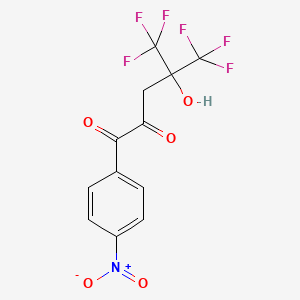
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a pentanedione backbone with hydroxy, nitrophenyl, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves multi-step organic reactions. Common starting materials might include pentanedione derivatives, nitrophenyl compounds, and trifluoromethylating agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the nitrophenyl group, converting it to an amine.
Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, including drug development for various diseases.
Industry
In the industrial sector, this compound might find applications in the production of specialty chemicals, agrochemicals, or materials science.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(methyl): Similar structure but with a methyl group instead of a trifluoromethyl group.
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(ethyl): Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both trifluoromethyl and nitrophenyl groups in 4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- makes it unique compared to its analogs
For precise and detailed information, consulting specific scientific literature or databases is recommended
Eigenschaften
CAS-Nummer |
101931-60-6 |
|---|---|
Molekularformel |
C12H7F6NO5 |
Molekulargewicht |
359.18 g/mol |
IUPAC-Name |
5,5,5-trifluoro-4-hydroxy-1-(4-nitrophenyl)-4-(trifluoromethyl)pentane-1,2-dione |
InChI |
InChI=1S/C12H7F6NO5/c13-11(14,15)10(22,12(16,17)18)5-8(20)9(21)6-1-3-7(4-2-6)19(23)24/h1-4,22H,5H2 |
InChI-Schlüssel |
RJLWBZHWFSHJJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)CC(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)

![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)


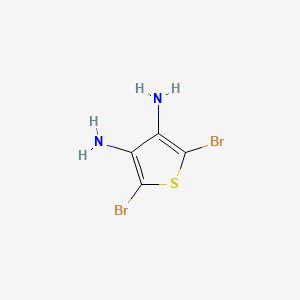
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)
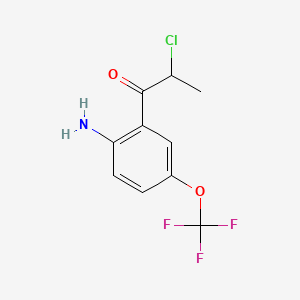

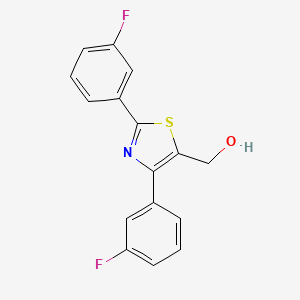
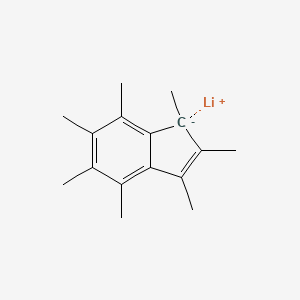
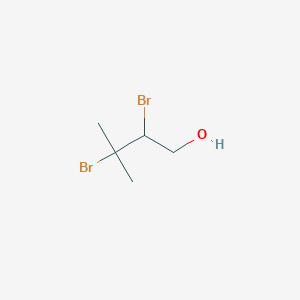
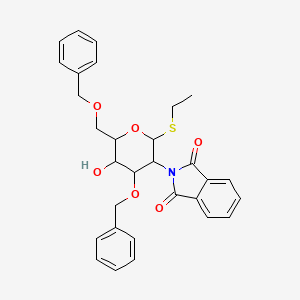
![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
